

Application Note: Detection of DNA31 using Western Blot Analysis

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Compound of Interest

Compound Name: **DNA31**

Cat. No.: **B10824799**

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Introduction

DNA31 is a novel protein implicated in cellular stress response pathways. Accurate and semi-quantitative detection of **DNA31** is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the detection of **DNA31** in cell lysates using Western blot analysis. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample. The process involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are then detected, typically via chemiluminescence, allowing for the visualization and semi-quantification of the protein of interest.

Experimental Protocols

A. Materials and Reagents

- Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
- Protease and Phosphatase Inhibitor Cocktails

- BCA Protein Assay Kit
- Laemmli Sample Buffer (4X)
- SDS-PAGE Gels (e.g., 4-20% gradient gels)
- Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS)
- Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)
- PVDF or Nitrocellulose Membranes
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
- TBST (Tris-Buffered Saline with Tween 20): (20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6)
- Primary Antibody: Anti-**DNA31** antibody (use at manufacturer's recommended dilution)
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Chemiluminescent Substrate
- Imaging System (e.g., CCD camera-based imager)

B. Sample Preparation

- Culture cells to the desired confluence and treat with experimental compounds as required.
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

- Transfer the supernatant (protein extract) to a new tube.

C. Protein Quantification

- Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
- Normalize the protein concentration of all samples with lysis buffer.

D. SDS-PAGE and Protein Transfer

- Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load 20-40 µg of protein per well of the SDS-PAGE gel, along with a protein ladder.
- Run the gel in running buffer at 100-150 V until the dye front reaches the bottom of the gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

E. Immunoblotting and Detection

- Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary anti-**DNA31** antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

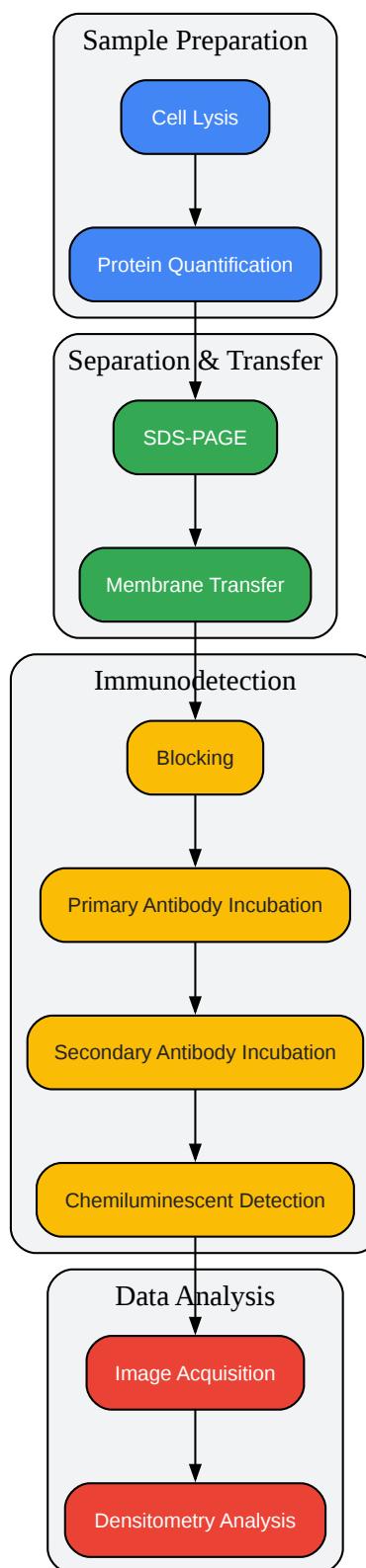
- Capture the chemiluminescent signal using an imaging system.

Data Presentation

Table 1: Semi-Quantitative Analysis of **DNA31** Expression

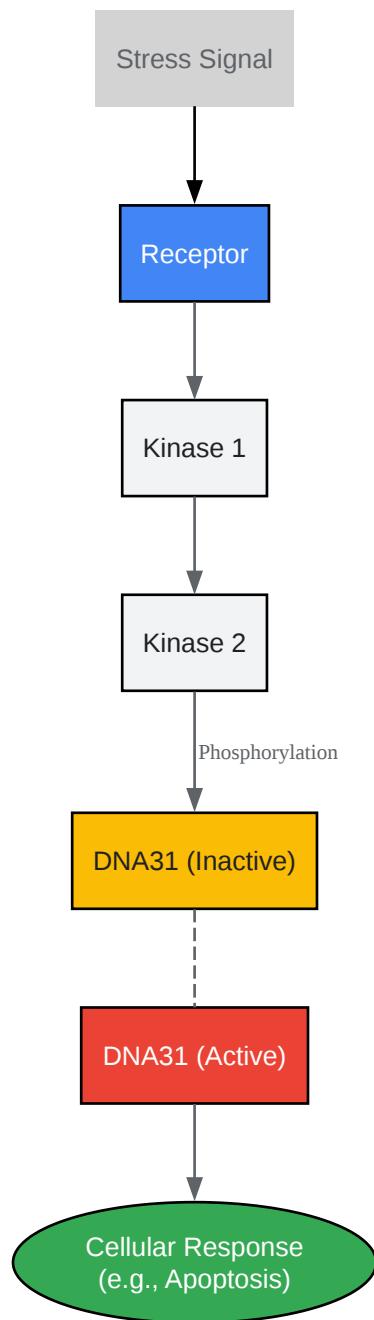
Sample ID	Treatment	DNA31 Band Intensity (Arbitrary Units)	Fold Change vs. Control	Loading Control (β -actin) Intensity
CTRL-01	Vehicle	12,500	1.00	48,000
TRT-A-01	Compound A (10 μ M)	28,750	2.30	47,500
TRT-B-01	Compound B (5 μ M)	8,125	0.65	48,200
TRT-C-01	Compound C (20 μ M)	13,100	1.05	47,800

Visualizations



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Caption: Western Blot Experimental Workflow.



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Caption: Hypothetical **DNA31** Signaling Pathway.

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